6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
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Overview
Description
6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. This compound is characterized by its unique structure, which includes an ethoxy group, a methylphenyl group, and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thiazole and imidazole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- 6-(4-Ethoxy-2-chlorophenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid
- 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxamide
Uniqueness
Compared to similar compounds, 6-(4-Ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O3S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-(4-ethoxy-2-methylphenyl)-3,5-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3S/c1-5-22-12-6-7-13(9(2)8-12)14-10(3)19-11(4)15(16(20)21)23-17(19)18-14/h6-8H,5H2,1-4H3,(H,20,21) |
InChI Key |
ZSLOSDYGRLBMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(N3C(=C(SC3=N2)C(=O)O)C)C)C |
Origin of Product |
United States |
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